Eluxadoline-glucuronide

opioid receptor pharmacology glucuronide metabolite activity reference standard selection

Eluxadoline-glucuronide (CAS 637259-71-2; molecular formula C₃₈H₄₃N₅O₁₁; MW 745.79) is the acyl glucuronide conjugate of eluxadoline, designated metabolite M11. Eluxadoline itself is a locally acting mixed μ-opioid receptor agonist (Ki = 1.8 nM), κ-opioid receptor agonist, and δ-opioid receptor antagonist (Ki = 430 nM) approved for diarrhea-predominant irritable bowel syndrome (IBS-D).

Molecular Formula C38H43N5O11
Molecular Weight 745.8 g/mol
Cat. No. B15353763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEluxadoline-glucuronide
Molecular FormulaC38H43N5O11
Molecular Weight745.8 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(C)C4=NC=C(N4)C5=CC=CC=C5)N)C)C(=O)N
InChIInChI=1S/C38H43N5O11/c1-18-12-23(33(40)47)13-19(2)24(18)15-26(39)35(48)43(20(3)34-41-16-27(42-34)22-8-6-5-7-9-22)17-21-10-11-28(52-4)25(14-21)37(51)54-38-31(46)29(44)30(45)32(53-38)36(49)50/h5-14,16,20,26,29-32,38,44-46H,15,17,39H2,1-4H3,(H2,40,47)(H,41,42)(H,49,50)/t20-,26-,29?,30-,31+,32-,38-/m0/s1
InChIKeyRPUCMARASNAOQJ-PVRKZBINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eluxadoline-Glucuronide: Reference Standard for the Principal Inactive Metabolite of Eluxadoline (IBS-D Drug)


Eluxadoline-glucuronide (CAS 637259-71-2; molecular formula C₃₈H₄₃N₅O₁₁; MW 745.79) is the acyl glucuronide conjugate of eluxadoline, designated metabolite M11 [1]. Eluxadoline itself is a locally acting mixed μ-opioid receptor agonist (Ki = 1.8 nM), κ-opioid receptor agonist, and δ-opioid receptor antagonist (Ki = 430 nM) approved for diarrhea-predominant irritable bowel syndrome (IBS-D) [2]. In vitro studies demonstrate that eluxadoline is stable in human hepatocytes, liver and intestinal microsomes, and that the only minor and inactive metabolite detected is the acyl glucuronide M11, formed through glucuronidation of the methoxybenzoic acid moiety [3]. The metabolite is used as a fully characterized reference standard for analytical method development, method validation, and quality control applications, compliant with regulatory guidelines including traceability against USP or EP pharmacopeial standards .

Why Generic Substitution Fails for Eluxadoline-Glucuronide: Pharmacological Inactivity, Acyl Glucuronide Instability, and Stereochemical Requirements


Scientific and industrial users cannot interchangeably substitute eluxadoline-glucuronide with the parent drug eluxadoline, with other glucuronide metabolites such as morphine-6-glucuronide, or with other eluxadoline impurities. First, eluxadoline-glucuronide (M11) is pharmacologically inactive at opioid receptors [1], in stark contrast to morphine-6-glucuronide, which retains potent μ-opioid receptor agonist activity (Ki = 0.6 nM) and contributes to analgesic effects [2]. Second, as an acyl glucuronide, M11 is intrinsically unstable in biological matrices, undergoing ex vivo hydrolysis back to the parent aglycone eluxadoline, necessitating specialized sample stabilization protocols (phosphate buffer addition) during bioanalysis that are not required for stable glucuronides such as alosetron N-β-D-glucuronide [3]. Third, eluxadoline exists predominantly as the (S,S)-diastereomer (>99% chiral purity) with little or no in vivo chiral conversion, meaning that the glucuronide reference standard must maintain identical stereochemical fidelity to serve as a valid analytical tracer [4]. These three features—pharmacological inactivity, acyl glucuronide instability, and stereochemical stringency—create non-interchangeable requirements for procurement that are quantified in the evidence below.

Quantitative Differentiation Evidence for Eluxadoline-Glucuronide: Head-to-Head and Cross-Study Comparisons


Pharmacological Inactivity of Eluxadoline-Glucuronide (M11) Versus Active Glucuronide Metabolite Morphine-6-Glucuronide

Eluxadoline-glucuronide (M11) is the only metabolite of eluxadoline detected in human hepatocyte, liver microsome, and intestinal microsome incubations, and it is pharmacologically inactive at opioid receptors [1]. This contrasts with morphine-6-glucuronide (M6G), a comparator acyl glucuronide metabolite that retains potent μ-opioid receptor agonist activity with a binding affinity Ki of 0.6 nM, which is even higher than the parent drug morphine (Ki = 1.2 nM) [2]. The parent eluxadoline, by comparison, binds μOR with Ki = 1.8 nM and δOR with Ki = 430 nM [3]. The inactivity of M11 means that analytical reference standards of this metabolite do not introduce confounding pharmacological signals in receptor-binding or functional assays—a critical selection criterion for bioanalytical laboratories developing PK/PD methods for eluxadoline.

opioid receptor pharmacology glucuronide metabolite activity reference standard selection

Ex Vivo Hydrolysis Liability of Eluxadoline-Glucuronide Versus Parent Drug Stability: Bioanalytical Method Requirements

Eluxadoline-glucuronide undergoes ex vivo hydrolysis in plasma samples, converting back to the parent drug eluxadoline and artificially inflating measured parent concentrations unless specific stabilization measures are employed [1]. The validated LC-MS/MS method of Dodda et al. (2019) addressed this by adding potassium dihydrogen phosphate buffer during sample collection and solid-phase extraction, achieving an accuracy of 96.2–106.1% and precision (%CV) of 0.8–6.6% for parent eluxadoline quantification across a linear range of 25.0–5000 pg/mL using 300 µL human plasma [2]. The lower limit of quantitation (LLOQ) of 25 pg/mL was only achievable because ex vivo acyl glucuronide hydrolysis was controlled [2]. In contrast, parent eluxadoline alone (without the glucuronide interference) is stable under standard laboratory conditions; forced degradation studies show the parent drug is stable toward oxidative, photolytic, and thermal stress, degrading only under acidic (1 N HCl) and basic (1 N NaOH) conditions [3]. The bioanalytical community has established through comprehensive review that acyl glucuronide metabolites broadly require immediate ex vivo stabilization to prevent breakdown, and failure to do so leads to overestimation of parent drug concentrations [4].

acyl glucuronide stability LC-MS/MS bioanalysis sample preparation

Metabolic Pathway Specificity: Eluxadoline-Glucuronide as the Sole Human Metabolite Versus Multi-Metabolite Profiles of Comparator IBS-D Drugs

In vitro metabolism studies demonstrate that eluxadoline is stable in human hepatocytes, liver microsomes, and intestinal microsomes, with the acyl glucuronide M11 being the only minor and inactive metabolite detected [1]. This stands in contrast to alosetron (another FDA-approved IBS-D drug), for which at least 13 metabolites have been identified, with a significant proportion being glucuronides . The alosetron metabolite profile includes alosetron N-β-D-glucuronide alongside multiple other Phase I and Phase II products, creating a more complex analytical landscape for bioequivalence and pharmacokinetic studies . Eluxadoline's metabolic simplicity—predominantly excreted unchanged (82.2% in feces, <1% in urine), with M11 as the sole detected metabolite—means that the eluxadoline-glucuronide reference standard uniquely represents the entire human metabolite pool [2]. This single-metabolite profile simplifies analytical method development and reduces the number of reference standards required for comprehensive bioanalytical coverage.

drug metabolism glucuronidation IBS-D pharmacology

Impact of Hepatic Impairment on Parent Drug Exposure: Amplified Requirement for Glucuronide Reference Standard in PK Studies

The clinical pharmacokinetic study by Marbury et al. (2017) demonstrated that hepatic impairment profoundly increases eluxadoline systemic exposure: in patients with mild hepatic impairment (Child-Pugh Class A), AUC₀₋ₜ and Cmax increased 6-fold; in moderate impairment (Class B), 4-fold increases; and in severe impairment (Class C), 16-fold and 18-fold increases in AUC₀₋ₜ and Cmax, respectively, compared to healthy volunteers with normal hepatic function [1]. Healthy volunteer Cmax was 4.1 ng/mL (geometric LS mean 3.0 ng/mL) versus 56.5 ng/mL in severe hepatic impairment [1]. Terminal half-life increased from 4.4 h in healthy volunteers to 14.4 h (mild) and 21.8 h (moderate) [1]. These exposure increases are mechanistically linked to reduced hepatic glucuronidation capacity—the very pathway that forms eluxadoline-glucuronide M11 [2]. Consequently, accurate quantification of both parent eluxadoline and its M11 glucuronide metabolite is essential in hepatic impairment pharmacokinetic studies, and the procurement of a validated M11 reference standard enables proper assessment of metabolic clearance impairment [3].

hepatic impairment pharmacokinetics drug clearance acyl glucuronide elimination

Stereochemical Integrity: (S,S)-Diastereomer Purity >99% for Eluxadoline-Glucuronide Versus Racemic or Mixed Stereoisomer Reference Standards

Eluxadoline exists predominantly as the (S,S)-diastereomer with >99% chiral purity and undergoes little or no chiral conversion in vivo [1]. The glucuronide metabolite M11 retains this (S,S) stereochemistry, as the glucuronidation occurs at the methoxybenzoic acid moiety without altering the two chiral centers [2]. Enantiomeric purity of eluxadoline is controlled routinely by chiral HPLC methods using polysaccharide-based chiral stationary phases [3]. The (R,R)-enantiomer, (S,R)-diastereomer, and (R,S)-stereoisomer impurities of eluxadoline have been synthesized and characterized, and their availability as distinct reference standards enables comprehensive stereochemical impurity profiling [4]. For the glucuronide metabolite, stereochemical integrity of the reference standard is equally critical: a racemized or stereochemically undefined glucuronide standard would not accurately represent the in vivo metabolite, compromising method accuracy for chiral bioanalytical assays.

chiral purity diastereomer reference standard enantiomeric HPLC

Optimal Procurement and Application Scenarios for Eluxadoline-Glucuronide Based on Quantitative Evidence


Bioanalytical Method Development and Validation for Eluxadoline Pharmacokinetic Studies Requiring Ex Vivo Acyl Glucuronide Stabilization

Laboratories developing LC-MS/MS methods for eluxadoline quantification in human plasma must incorporate eluxadoline-glucuronide (M11) as a reference standard to validate that ex vivo hydrolysis is adequately controlled. The validated method of Dodda et al. (2019), which achieved accuracy 96.2–106.1% and precision ≤6.6% CV with an LLOQ of 25 pg/mL, used phosphate buffer stabilization specifically to prevent M11 hydrolysis to parent eluxadoline [1]. Without the M11 reference standard, laboratories cannot confirm that their sample preparation protocol adequately stabilizes the acyl glucuronide, risking systematic overestimation of parent drug concentrations that can exceed 20% bias [2]. This scenario is most critical for pharmacokinetic studies in hepatically impaired populations, where parent drug exposure increases up to 16-fold (AUC) and accurate metabolite quantification is essential for safety assessment [3].

In Vitro Metabolite Identification and Drug-Drug Interaction Studies for Eluxadoline Using Definitive M11 Reference Standard

In vitro metabolism studies have established that eluxadoline is stable in human hepatocytes and microsomes, with acyl glucuronide M11 as the sole detectable metabolite [1]. The eluxadoline-glucuronide reference standard enables definitive identification and quantification of this single metabolite in reaction phenotyping studies, CYP/UGT inhibition assays, and transporter-mediated drug-drug interaction investigations. The OATP1B1 transporter plays a major role in eluxadoline hepatic uptake (cyclosporine coadministration increased eluxadoline AUC 4.4-fold and Cmax 6.2-fold), and M11 reference standard availability permits assessment of whether transporter inhibition alters the glucuronidation metabolic ratio [2]. This distinguishes eluxadoline-glucuronide from multi-metabolite drugs like alosetron (≥13 metabolites), where more extensive reference standard panels are required for comprehensive metabolic coverage [3].

Quality Control and Impurity Profiling for Eluxadoline API and Finished Dosage Forms

Eluxadoline-glucuronide is used as a fully characterized reference standard compliant with regulatory guidelines (USP/EP traceability) for analytical method development, method validation, and quality control during drug substance synthesis and formulation [1]. Given that eluxadoline undergoes degradation under acidic and basic conditions (1 N HCl and 1 N NaOH at room temperature) but is stable under oxidative, photolytic, and thermal stress [2], the M11 glucuronide reference standard also serves as a key marker to distinguish metabolite-related impurities from degradation products in stability-indicating HPLC methods. The RP-HPLC method of Pakalapati et al. (2020) demonstrated linearity in the 100–600 µg/mL range for eluxadoline with correlation coefficient 0.994 and 1–6 µg/mL for specified impurities, settings where an authentic M11 reference standard is essential for peak identification and system suitability testing [3].

Abuse Potential and CNS Penetration Studies Requiring Pharmacologically Inactive Metabolite Tracer

Eluxadoline-glucuronide (M11) is pharmacologically inactive at μ, κ, and δ opioid receptors, in contrast to active glucuronide metabolites such as morphine-6-glucuronide (μOR Ki = 0.6 nM) [1][2]. This inactivity is critical for abuse potential studies: eluxadoline is a Schedule IV controlled substance (CIV) with demonstrated lower abuse potential than oxycodone in recreational opioid users; oral doses up to 1000 mg did not produce significant drug liking [3]. The availability of inactive M11 as a reference standard allows researchers to confirm that observed pharmacodynamic effects are attributable solely to parent eluxadoline and not to any active metabolite, a distinction that cannot be made with drugs like morphine where the glucuronide metabolite (M6G) is more potent than the parent [2]. This is particularly relevant for CNS penetration assessments, where distinguishing parent from metabolite activity is essential for accurate abuse liability determination.

Quote Request

Request a Quote for Eluxadoline-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.